(R)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
Overview
Description
“®-4,4-diethoxy-2-(hydroxymethyl)butyl acetate” is a chemical compound with the CAS number 144461-19-8 . It is widely used in scientific research due to its unique properties, making it suitable for various applications such as drug synthesis, organic chemistry, and material science.
Molecular Structure Analysis
The molecular formula of “®-4,4-diethoxy-2-(hydroxymethyl)butyl acetate” is C11H22O5 . Unfortunately, the search results do not provide specific details about the molecular structure of this compound.Scientific Research Applications
Biodegradation and Environmental Fate
(R)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate, due to its structural resemblance to certain ethers and esters, may have relevance in the study of biodegradation and environmental fate of similar compounds. For instance, research on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the potential environmental impact and degradation mechanisms of similar esters and ethers. Microorganisms have been shown to degrade ETBE aerobically, forming intermediates like tert-butyl acetate (TBAc), with the process influenced by the presence of co-contaminants and other environmental factors (Thornton et al., 2020).
Environmental Impact and Toxicology
The environmental fate and aquatic effects of certain oxo-process chemicals, including butyl acetate and its derivatives, have been extensively studied. Manufacturing processes generally limit environmental releases, and these compounds show high solubility and volatility, with rapid biodegradation in soil and water. Toxicity data indicate low concern for aquatic life, suggesting that inadvertent releases into the environment would not pose significant long-term risks (Staples, 2001).
Biochemical Research
In the field of biochemistry, studies on rumen volatile fatty acids in dairy cows have elucidated the relationship between these compounds and milk production. Compounds structurally similar to (R)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate, like butyrate, play a significant role in these biochemical processes, influencing milk yield and composition (Seymour et al., 2005).
Process Intensification in Chemical Production
In the realm of chemical engineering and process optimization, (R)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate could be a subject of interest due to its potential similarities with compounds like ethyl acetate. Studies on process intensification techniques for ethyl acetate production may offer insights into optimizing production processes for structurally related esters and ethers, focusing on parameters such as flow rates, catalyst choice, and energy consumption (Patil & Gnanasundaram, 2020).
properties
IUPAC Name |
[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5/c1-4-14-11(15-5-2)6-10(7-12)8-16-9(3)13/h10-12H,4-8H2,1-3H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSFOZXONNJSBH-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CO)COC(=O)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C[C@H](CO)COC(=O)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567675 | |
Record name | (2R)-4,4-Diethoxy-2-(hydroxymethyl)butyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate | |
CAS RN |
144461-19-8 | |
Record name | (2R)-4,4-Diethoxy-2-(hydroxymethyl)butyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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